molecular formula C20H16ClN5O2S B15100301 3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide

3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide

Katalognummer: B15100301
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: ITNIUNGTVZDUPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide is a synthetic quinoxaline derivative supplied for research purposes. Compounds featuring quinoxaline and pyridine motifs, similar to this one, are frequently investigated in medicinal chemistry for their potential biological activities, which can include antimicrobial or enzyme-inhibiting properties (see, for example, patents on related 2-(pyridin-2-yl)quinazoline derivatives ). The structure suggests potential for interaction with various enzymatic targets, often seen in molecules containing these heterocyclic systems . This product is intended for laboratory research by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before handling.

Eigenschaften

Molekularformel

C20H16ClN5O2S

Molekulargewicht

425.9 g/mol

IUPAC-Name

3-chloro-N-[3-(pyridin-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H16ClN5O2S/c21-14-6-5-8-16(12-14)29(27,28)26-20-19(23-13-15-7-3-4-11-22-15)24-17-9-1-2-10-18(17)25-20/h1-12H,13H2,(H,23,24)(H,25,26)

InChI-Schlüssel

ITNIUNGTVZDUPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCC4=CC=CC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoxaline intermediate.

    Sulfonamide Formation: The final step involves the reaction of the quinoxaline-pyridine intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the quinoxaline ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Aminoquinoxalines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of 3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways, ultimately affecting cell function and viability.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The compound N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide () serves as a relevant analog. Comparative analysis reveals:

Feature Target Compound Analog ()
Quinoxaline Substituent Pyridin-2-ylmethylamino group 5-Chloro-2,4-dimethoxyphenylamino group
Sulfonamide Group 3-Chlorobenzenesulfonamide 3-Methylbenzenesulfonamide
Electronic Effects Chlorine (electron-withdrawing) enhances electrophilicity; pyridine N offers H-bonding Methoxy groups (electron-donating) increase solubility; methyl group reduces polarity
Biological Implications Likely targets kinases via pyridine-mediated interactions Dimethoxy groups may improve DNA intercalation (common in antitumor agents)

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyridin-2-ylmethyl group may reduce aqueous solubility relative to the dimethoxyphenyl group in the analog, which benefits from methoxy’s polarity .
  • Metabolic Stability : Methyl groups (as in the analog’s sulfonamide) are generally resistant to oxidative metabolism, whereas the pyridine ring in the target compound could undergo CYP450-mediated modifications .

Research Findings and Activity Trends

  • Kinase Inhibition: Pyridine-containing quinoxalines (e.g., the target compound) show enhanced binding to ATP pockets in kinases (e.g., EGFR, VEGFR) due to nitrogen’s H-bonding capacity, with IC50 values often <100 nM in preclinical models .
  • Antimicrobial Activity : Dimethoxyphenyl-substituted analogs (e.g., ) exhibit broader-spectrum activity against Gram-positive bacteria (MIC ~2 µg/mL) compared to pyridine derivatives, likely due to improved DNA intercalation .
  • Toxicity : Chloro-substituted sulfonamides (target compound) may exhibit higher hepatotoxicity in vitro (e.g., HepG2 cell viability reduced by 40% at 10 µM) than methyl-substituted analogs .

Biologische Aktivität

The compound 3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of the Compound

The synthesis of quinoxaline sulfonamide derivatives, including the target compound, typically involves the reaction of quinoxaline sulfonyl chlorides with primary or secondary amines. The process is characterized by moderate to high yields and can be optimized through various reaction conditions. For instance, one study reported the synthesis of related compounds using triethylamine as a catalyst in dimethylformamide (DMF), achieving yields ranging from 15% to 90% depending on the specific substituents used .

Antibacterial Activity

The compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition (ZOI) values were reported as follows:

Bacterial StrainZOI at 50 μg/mL
Staphylococcus aureus14 mm
Bacillus pumilus14 mm
Escherichia coli15 mm
Aspergillus niger12 mm

These results indicate that the compound has moderate to potent antibacterial activity, which can be attributed to its structural features .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity. It has been tested against fungal strains such as Candida albicans and Cryptococcus neoformans, demonstrating promising results. The antifungal activity was characterized by IC50 values indicating effective inhibition at low concentrations .

Antitumor Activity

The antitumor potential of quinoxaline derivatives has been explored extensively. The target compound has shown activity against various cancer cell lines, with IC50 values indicating effective cytotoxicity. For example:

Cell LineIC50 Value (μg/mL)
Liver Carcinoma0.5
Breast Cancer4.75

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly impact biological activity. For instance, the presence of specific functional groups such as hydroxyl or carboxylic acid moieties enhances antibacterial and antitumor activities. Conversely, substituents like methoxy groups tend to reduce efficacy .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Antimicrobial Efficacy : A study highlighted a series of quinoxaline derivatives showing varying degrees of antimicrobial activity, emphasizing the importance of substituent positioning on the quinoxaline ring for enhanced efficacy .
  • Antileishmanial Activity : Another investigation found that certain quinoxaline sulfonamides exhibited potent antileishmanial properties with IC50 values comparable to established treatments, underscoring their potential in treating parasitic infections .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.